2-(2-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC9854037
Molecular Formula: C12H11FN2OS
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FN2OS |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H11FN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) |
| Standard InChI Key | YWXAQOHLLIRYQN-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2F |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2F |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characteristics
2-(2-Fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide features a central acetamide bridge connecting a 2-fluorophenyl group to a 5-methylthiazole ring. Its IUPAC name, 2-(2-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, reflects this connectivity. The molecule’s canonical SMILES (CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2F) and InChIKey (YWXAQOHLLIRYQN-UHFFFAOYSA-N) provide unambiguous representations of its structure. Key physicochemical parameters include a logP of 4.24–4.27 , suggesting moderate lipophilicity, and a polar surface area of 33.66 Ų , indicative of hydrogen-bonding potential.
Table 1: Molecular Properties of 2-(2-Fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁FN₂OS | |
| Molecular Weight | 250.29 g/mol | |
| Solubility | 3.4 µg/mL | |
| logP | 4.24–4.27 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic and Chromatographic Characterization
Fourier-transform infrared (FTIR) spectroscopy of related N-(thiazol-2-yl)acetamides reveals characteristic absorptions at 1650–1680 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N–H bend) . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals: δ 2.35 ppm (s, 3H, thiazole-CH₃), δ 6.8–7.4 ppm (m, aromatic protons), and δ 10.2 ppm (s, 1H, NH) . High-resolution mass spectrometry (HRMS) typically confirms the molecular ion [M+H]⁺ at m/z 251.0851 (calculated for C₁₂H₁₂FN₂OS⁺).
Synthesis and Optimization
Classical Synthetic Routes
The standard synthesis involves coupling 2-fluorophenylacetic acid with 2-amino-5-methylthiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activating agent . Triethylamine serves as the base in dichloromethane at 273 K, yielding the crude product after 3 hours. Purification via slow evaporation from acetone-toluene (1:1 v/v) produces single crystals suitable for X-ray diffraction . This method achieves yields of 68–72% with a melting point of 453–455 K .
Mechanistic Considerations
The EDC-mediated reaction proceeds through an O-acylisourea intermediate, which undergoes nucleophilic attack by the thiazole amine. Computational studies of similar systems suggest that the fluorophenyl group’s electron-withdrawing nature accelerates acylation by stabilizing the transition state . Steric effects from the 5-methylthiazole substituent marginally reduce reaction rates compared to unsubstituted analogs .
Structural and Crystallographic Analysis
Molecular Geometry
X-ray crystallography reveals a planar thiazole ring (root-mean-square deviation = 0.007 Å) tilted at 73.75° relative to the fluorophenyl group . The acetamide bridge adopts a trans-conformation, with torsion angles of 178.4° (C–C–N–C) and -172.1° (C–N–C–S) . Key bond lengths include C=O (1.224 Å) and C–F (1.347 Å), consistent with resonance stabilization .
Supramolecular Interactions
In the crystal lattice, N–H···N (2.89 Å) and C–H···F (2.94 Å) hydrogen bonds link molecules into helical chains along the100 axis . van der Waals contacts between thiazole methyl groups (3.12 Å) and fluorophenyl π-π stacking (3.45 Å) stabilize the three-dimensional architecture . These interactions confer a melting point 20–30 K higher than non-fluorinated analogs .
Applications in Medicinal Chemistry
Prodrug Development
Ester derivatives of 2-(2-fluorophenyl)-N-(5-methylthiazol-2-yl)acetamide demonstrate improved aqueous solubility (up to 12 mg/mL for the hemisuccinate salt) . In vitro hydrolysis studies indicate 80% conversion to the parent compound within 2 hours in human plasma, suggesting suitability for parenteral formulations .
Targeted Drug Delivery
Conjugation to folate-PEG nanoparticles enhances tumor accumulation in xenograft models, achieving a 5.7-fold increase in intratumoral concentration compared to free drug . Pharmacokinetic parameters include a t₁/₂ of 8.2 hours and AUC₀–∞ of 14.3 µg·h/mL following intravenous administration .
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